N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A cyclopropane ring with a hydroxymethyl (-CH2OH) group attached to the methylene bridge. This strained bicyclic structure may enhance conformational rigidity and influence solubility due to the polar hydroxyl group.
- N2-substituent: A thiophen-2-ylmethyl group, introducing sulfur-containing aromaticity, which could modulate electronic properties and binding interactions compared to non-sulfur heterocycles.
Properties
IUPAC Name |
N'-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-8-12(3-4-12)7-14-11(17)10(16)13-6-9-2-1-5-18-9/h1-2,5,15H,3-4,6-8H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGRCRHXZOLMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Key Observations :
- Substituent Diversity : The target compound’s cyclopropane-thiophene combination is unique among the analogs. Thiophene’s sulfur atom may enhance π-π stacking or metal coordination compared to pyridine (S336) or thiazole (compound 15).
- Synthetic Complexity : Diastereomeric mixtures (e.g., compound 15: 1:1 ratio) and moderate yields (36–53% in ) suggest challenges in stereochemical control for oxalamides. The cyclopropane group in the target compound may introduce additional synthetic hurdles.
- Purity : HPLC purity >90% is common (e.g., compounds 15, S336), indicating rigorous purification protocols for oxalamides.
Key Observations :
- Antiviral Potential: Compound 15’s thiazole-pyrrolidine motif suggests heterocyclic substituents enhance antiviral targeting. The target compound’s thiophene group may offer similar benefits but with distinct pharmacokinetics.
- Flavoring Applications: S336’s NOEL of 100 mg/kg bw/day and high safety margins (>500 million) highlight oxalamides’ low toxicity in food applications. The target compound’s thiophene group, however, may require additional metabolic studies if intended for consumption.
- Enzyme Inhibition : Adamantyl-substituted oxalamides () leverage bulky, lipophilic groups for sEH binding. The target compound’s cyclopropane could mimic this rigidity but with reduced hydrophobicity.
Metabolic and Toxicological Comparisons
- The target compound’s cyclopropane may further stabilize against enzymatic degradation.
- Toxicity: For flavoring oxalamides, high margins of safety (>33 million) are achieved due to low exposure levels (0.0002 μg/kg bw/day) .
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